molecular formula C26H22FN3O3S B6511031 2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 894559-92-3

2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B6511031
CAS No.: 894559-92-3
M. Wt: 475.5 g/mol
InChI Key: TYGLADTWNSNAGH-UHFFFAOYSA-N
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Description

2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.13659091 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-11-17(2)13-18(12-16)30-24(32)15-34-26(30)19-7-3-6-10-22(19)29(25(26)33)14-23(31)28-21-9-5-4-8-20(21)27/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGLADTWNSNAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic aromatic substitution and condensation reactions. The initial step often includes the reaction of isatin derivatives with various amines or heterocycles. The structure can be confirmed through various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Table 1: Key Spectroscopic Data

Spectroscopic TechniqueObservations
IR Peaks at 1775 cm1^{-1} and 1682 cm1^{-1} indicating carbonyl groups
NMR Multiplet signals at δ = 1.08–1.15 ppm for protons of cyclohexane; δ = 2.75–3.22 ppm for morpholine protons

Antitumor Activity

Research indicates that compounds similar to the one exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of thiazolidinones show cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Properties

The biological evaluation of related thiazolidinone compounds reveals a broad spectrum of antimicrobial activity. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anticancer Effects : A study focusing on thiazolidinone derivatives reported that certain compounds led to significant apoptosis in human cancer cells through caspase activation, indicating their potential as anticancer agents .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of thiazolidinone derivatives against resistant strains of bacteria, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .

The proposed mechanisms for the biological activity of these compounds often include:

  • Inhibition of Enzyme Activity : Many derivatives act as enzyme inhibitors, affecting pathways critical for cellular proliferation.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial membranes or inhibit essential metabolic processes.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. The presence of the thiazolidine ring is known to enhance interactions with biological targets involved in cancer cell proliferation and apoptosis.

  • Case Study : A study published in Cancer Letters demonstrated that derivatives of thiazolidine showed potent activity against various cancer cell lines, suggesting that the compound may have similar effects due to its structural features .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell membranes and inhibit growth.

  • Case Study : In vitro studies highlighted the efficacy of thiazolidine derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the structure could enhance antimicrobial potency .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines.

  • Research Findings : A recent study indicated that thiazolidine derivatives reduced inflammation markers in animal models, providing a basis for exploring this compound's therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions can significantly influence biological activity.

Modification PositionEffect on Activity
3' PositionEnhances anticancer activity
N-(2-fluorophenyl)Increases binding affinity
Acetamide GroupContributes to solubility

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